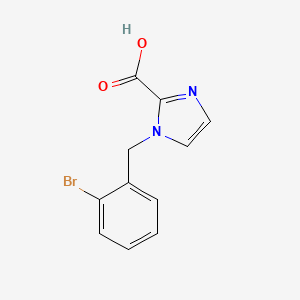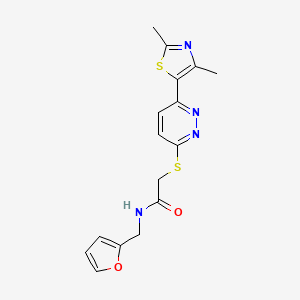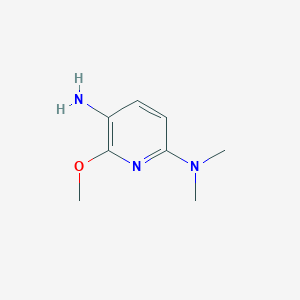
3-(tert-Butyl)-4-chlorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(tert-Butyl)-4-chlorobenzonitrile” is a chemical compound that contains a tert-butyl group and a chlorobenzonitrile group . The tert-butyl group is a radical derived from isobutane and is often used in organic chemistry to protect functions by steric hindrance or to build an envelope around molecules that are not very stable . The chlorobenzonitrile group is a derivative of benzonitrile where one hydrogen atom is replaced by a chlorine atom.
Synthesis Analysis
The synthesis of compounds similar to “3-(tert-Butyl)-4-chlorobenzonitrile” has been reported in the literature . For instance, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The new reagent was characterized by 1H-NMR, FT-IR, and mass spectroscopy .
Molecular Structure Analysis
The molecular structure of “3-(tert-Butyl)-4-chlorobenzonitrile” can be analyzed using various techniques such as X-ray diffraction , infrared spectroscopy , and NMR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .
Chemical Reactions Analysis
The tert-butyl group in “3-(tert-Butyl)-4-chlorobenzonitrile” can undergo various chemical reactions . For example, tert-butyl alcohol, a related compound, can undergo reactions such as oxidation, reduction, and etherification . Similarly, di-tert-butyl azodicarboxylate, another related compound, can undergo thermal decomposition .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(tert-Butyl)-4-chlorobenzonitrile” can be inferred from related compounds. For example, tert-butyl alcohol is a colorless solid that is miscible with water, ethanol, and diethyl ether .
Aplicaciones Científicas De Investigación
Photovoltaic and Sensing Applications
Research on compounds structurally related to 3-(tert-Butyl)-4-chlorobenzonitrile, such as 4-tert-butylpyridine, shows significant applications in enhancing the performance of dye-sensitized solar cells. The addition of 4-tert-butylpyridine to redox electrolytes used in these cells can increase the open-circuit potential, attributed to shifts in the band edge of TiO2 and increased electron lifetime, thus improving solar cell efficiency (Boschloo, Häggman, & Hagfeldt, 2006). Additionally, tert-butyl compounds have been utilized in enantioselective fluorescence sensing, demonstrating their potential in analytical chemistry for sensing applications (Liu, Pestano, & Wolf, 2008).
Organic Synthesis and Chemical Transformations
Tert-butyl groups, similar to those in 3-(tert-Butyl)-4-chlorobenzonitrile, play a critical role in organic synthesis, serving as versatile intermediates. For instance, N-tert-Butanesulfinyl aldimines and ketimines are key intermediates for the asymmetric synthesis of amines, showcasing the importance of tert-butyl groups in facilitating nucleophilic additions and directing chiral synthesis (Ellman, Owens, & Tang, 2002). The use of tert-butyl nitrite as a chemoselective nitrating agent highlights its applicability in modifying phenolic substrates, thereby enabling precise functional group transformations (Koley, Colón, & Savinov, 2009).
Material Science and Molecular Characterization
The tert-butyl and chlorobenzonitrile functional groups are integral in the development of materials with specific optical and electronic properties. Studies on related compounds, such as 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide, underline the role of tert-butyl groups in forming complexes with unique fluorescence properties, useful in material science for creating sensors and probes (Liu, Pestano, & Wolf, 2008). Moreover, the molecular structure and vibrational studies of tert-butyl-containing compounds provide insights into their electronic properties, contributing to the understanding of molecular interactions and the design of functional materials (Mathammal et al., 2016).
Environmental Applications
The use of tert-butyl groups in environmental applications, such as in the degradation of pollutants, is noted. For example, the study on the kinetics and mechanism of photoactivated reactions with tert-butyl alcohol suggests the role of tert-butyl derivatives in environmental remediation processes (Chia, Tang, & Weavers, 2004).
Mecanismo De Acción
Mode of Action
The mode of action of 3-(tert-Butyl)-4-chlorobenzonitrile is not fully understood at this time. It is likely that this compound interacts with its targets in a manner that induces changes in cellular processes. The specific nature of these interactions and the resulting changes are areas of ongoing research .
Biochemical Pathways
It is known that many compounds with similar structures can influence a variety of biochemical pathways, leading to downstream effects that can alter cellular function
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound and its overall effects in a biological system .
Action Environment
The action, efficacy, and stability of 3-(tert-Butyl)-4-chlorobenzonitrile can be influenced by various environmental factors. These may include temperature, pH, presence of other compounds, and specific characteristics of the biological system in which the compound is present
Safety and Hazards
Direcciones Futuras
Future research on “3-(tert-Butyl)-4-chlorobenzonitrile” could focus on its biodegradation and its potential applications in various fields such as polymerization-induced self-assembly . Additionally, new approach methodologies could be used to assess the endocrine disruption potential of related compounds .
Propiedades
IUPAC Name |
3-tert-butyl-4-chlorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN/c1-11(2,3)9-6-8(7-13)4-5-10(9)12/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMHAAVKOOXLFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butyl)-4-chlorobenzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-6-hydroxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2710788.png)


![5-chloro-N-[2-(diethylamino)-2-(3-methoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2710794.png)

![11-Iodo-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide](/img/structure/B2710801.png)
![N'-[(E)-furan-2-ylmethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2710802.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B2710804.png)
![2-Fluoro-5-[[methyl(prop-2-ynyl)amino]methyl]benzonitrile](/img/structure/B2710807.png)

![2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2710809.png)

![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2710811.png)